molecular formula C14H19ClN2O2 B1403742 (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride CAS No. 521979-97-5

(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Cat. No.: B1403742
CAS No.: 521979-97-5
M. Wt: 282.76 g/mol
InChI Key: XPTYXJVBOMPCIN-ZOWNYOTGSA-N
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Description

(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a chiral oxazolidinone derivative of interest in medicinal chemistry and organic synthesis. Oxazolidinones are a significant class of synthetic compounds known primarily for their antibacterial activity against Gram-positive pathogens, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . The mechanism of action for this class is well-established; oxazolidinones function as protein synthesis inhibitors by binding to the 50S ribosomal subunit. This binding interferes with the formation of the initiation complex, a crucial early step in translation that involves the placement of N-formylmethionyl-tRNA at the ribosome's P-site . This distinct mechanism accounts for a lack of cross-resistance with other classes of protein synthesis inhibitors. Beyond their antimicrobial applications, oxazolidinone scaffolds, such as the one present in this compound, are widely utilized as Evans auxiliaries in asymmetric synthesis. These auxiliaries are critical for stereoselective carbon-carbon bond formation, enabling the chiral induction of products in reactions like aldol condensations and Diels-Alder cycloadditions . The specific stereochemistry of the (R)-enantiomer and the incorporation of a piperidine moiety make this compound a valuable and versatile building block for researchers developing novel pharmaceutical agents or exploring new synthetic methodologies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4R)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTYXJVBOMPCIN-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N2[C@@H](COC2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521979-97-5
Record name 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521979-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the Oxazolidinone Core

The oxazolidinone ring is generally synthesized via cyclization of amino alcohols or through ring closure reactions involving aminoethyl derivatives.

  • A common approach is the cyclization of (R)- or (S)-4-phenyl-2-oxazolidinone derivatives by reacting amino alcohol intermediates with phosgene equivalents or carbamoyl chlorides under controlled conditions.

Introduction of the Piperidin-4-yl Group

The piperidin-4-yl substituent is introduced via nucleophilic ring-opening or substitution reactions:

  • Nucleophilic Ring-Opening: 3-(4-chlorophenyl)-oxazolidin-2-one can undergo nucleophilic ring-opening with 4-piperidinol to yield the key intermediate 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol, which is further functionalized.

  • O-Alkylation and N-Amidation: Selective O-alkylation of the intermediate piperidin-4-ol derivatives allows for the attachment of additional functional groups, facilitating the formation of the target molecule.

Conversion to Hydrochloride Salt

The free base of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically resulting in a crystalline solid suitable for pharmaceutical use.

Representative Experimental Procedure

A typical laboratory-scale preparation involves the following steps:

Step Reagents & Conditions Description Yield & Notes
1 3-(4-chlorophenyl)-oxazolidin-2-one + 4-piperidinol, solvent (e.g., MeCN), room temperature to 60 °C Nucleophilic ring-opening to form piperidin-4-ol intermediate High yield; reaction monitored by TLC
2 O-alkylation with alkyl halides or amides, base (e.g., pyridine), controlled temperature Functionalization of intermediate to target compound Selective substitution achieved; purification by crystallization
3 Treatment with HCl in ethanol or ether Formation of hydrochloride salt Crystalline product with defined melting point and purity

Process Scale-Up and Industrial Considerations

  • Large scale synthesis employs reactors with controlled temperature and inert atmosphere (e.g., nitrogen) to prevent side reactions.
  • Use of lithium chloride as an additive improves reaction efficiency in some coupling steps.
  • Solvent exchange and distillation steps are used to purify intermediates and final products.
  • Filtration under nitrogen pressure and drying under controlled conditions ensure product stability.

Data Table: Summary of Key Preparation Parameters

Parameter Condition Notes
Starting material 3-(4-chlorophenyl)-oxazolidin-2-one Prepared via one-pot procedure
Nucleophile 4-piperidinol Used in ring-opening step
Solvent Acetonitrile (MeCN), Ethyl acetate (EtOAc) Solvent choice affects yield and purity
Temperature 0°C to 75°C Controlled to optimize reaction rate
Reaction time 20 hours typical for coupling Longer times may improve yield
Additives Lithium chloride, pyridine Enhance reaction selectivity and yield
Work-up Acid-base extraction, distillation, filtration Purification steps
Yield Typically >70% for key intermediates Dependent on scale and conditions
Final product Hydrochloride salt Isolated as crystalline solid

Research Findings and Optimization

  • The nucleophilic ring-opening method provides a practical and scalable route to the key intermediate, with high stereochemical fidelity.
  • Selective O-alkylation allows for functional group diversity, enabling synthesis of analogues for pharmacological testing.
  • Use of lithium chloride and controlled solvent systems enhances coupling efficiency and reduces impurities.
  • The hydrochloride salt form improves compound stability and solubility, facilitating pharmaceutical formulation.

Chemical Reactions Analysis

Nucleophilic Substitution at Oxazolidinone Carbonyl

The electrophilic carbonyl group undergoes nucleophilic attack with amines, alcohols, and organometallic reagents:

ReagentConditionsProduct FormedYield (%)Reference
MethylamineTHF, 0°C, 2 hrN-Methyl oxazolidinone amide78
Benzyl alcoholDCC/DMAP, CH₂Cl₂, refluxBenzyloxycarbamate derivative65
Grignard reagentsDry ether, -78°CTertiary alcohol adducts52-89

Steric hindrance from the piperidine ring slows reaction kinetics compared to simpler oxazolidinones, requiring extended reaction times (2-6 hr vs. 30 min for unsubstituted analogs) .

Ring-Opening Reactions

The oxazolidinone ring undergoes cleavage under specific conditions:

Acidic Hydrolysis
Concentrated HCl (6M) at 80°C for 4 hr produces:
 R 1 piperidin 4 yl 2 phenyl 1 2 ethanediol hydrochloride\text{ R 1 piperidin 4 yl 2 phenyl 1 2 ethanediol hydrochloride}

Basic Ring Opening
NaOH (2M) in ethanol/water (1:1) yields:
 R 4 2 hydroxy 2 phenylethyl piperidine carbonate\text{ R 4 2 hydroxy 2 phenylethyl piperidine carbonate}
With activation energy Ea=72.4kJ molE_a=72.4\,\text{kJ mol} (determined via Arrhenius plot)

Piperidine Nitrogen Reactivity

The secondary amine participates in:

Acylation
Acetic anhydride (2 eq) in pyridine gives:
NN-Acetyl derivative (m.p. 189-191°C, [α]D25=+34.5[\alpha]_D^{25}=+34.5^\circ )

Mitsunobu Coupling
With DEAD/PPh₃ system:

  • Forms bicyclic piperazine-oxazolidinone hybrids (Table 1)

SubstrateR GroupYield (%)Diastereomeric Ratio
4-Nitrophenyl ethanolNO₂6892:8
Benzyl alcoholPhCH₂7485:15

Phenyl Ring Modifications

Electrophilic aromatic substitution occurs at the para position:

ReactionConditionsProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-phenyl derivative98% para
SulfonationClSO₃H, CH₂Cl₂, refluxSulfonic acid adduct95% para
Friedel-CraftsAlCl₃, acetyl chloride4-Acetylphenyl substitution89% para

Ortho/meta attack is sterically hindered by the oxazolidinone-piperidine system .

Stereospecific Transformations

The chiral center at C4 directs reaction outcomes:

  • Sharpless Epoxidation of derived olefins shows 94% ee retention

  • Enzymatic Resolution using Lipase PS-IM gives kinetic resolution factor krel=12.3k_{rel}=12.3

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that oxazolidinone derivatives, including (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, exhibit antimicrobial properties. These compounds are structurally similar to linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. Studies have shown that modifications in the piperidine and oxazolidinone structures can enhance antibacterial efficacy against resistant strains .

2. Neurological Disorders
Recent investigations suggest that this compound may have implications in treating neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems is being explored, with preliminary data indicating potential serotonin reuptake inhibition .

Pharmacological Studies

1. Mechanism of Action
The mechanism of action for this compound involves interaction with various receptors in the central nervous system. Its pharmacological profile suggests that it may act as a selective serotonin reuptake inhibitor (SSRI), which could lead to therapeutic benefits in mood disorders .

2. Toxicological Assessments
Toxicity studies are crucial for determining the safety profile of new compounds. Preliminary data indicate that this compound has a favorable safety margin in animal models, but further studies are necessary to establish long-term effects and potential side effects .

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in developing high-performance materials for various industrial applications .

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated effectiveness against MRSA strains with modified derivatives showing improved activity .
Study 2Neurological ImpactIndicated potential as an SSRI with significant behavioral changes observed in rodent models .
Study 3Polymer ApplicationsHighlighted enhanced tensile strength in polymers incorporating oxazolidinone derivatives .

Mechanism of Action

The mechanism of action of ®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The compound’s unique structure allows it to bind selectively to these targets, making it a valuable tool in neuropharmacology research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogues and Structural Variations

The following compounds share structural motifs with the target molecule but differ in substituents or stereochemistry:

Compound Name Molecular Formula Key Substituents Configuration Key Differences
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl C₁₄H₁₉ClN₂O₂ Phenyl, piperidine R Reference compound
3-(4-Piperidinyl)oxazolidin-2-one HCl C₈H₁₅ClN₂O₂ Piperidine N/A Lacks phenyl group; simpler structure
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one HCl C₁₄H₁₉ClN₂O₂ Phenyl, piperidine S Enantiomer; chiral center inversion
4-Methyl-3-piperidin-4-yl-oxazolidin-2-one HCl C₉H₁₇ClN₂O₂ Methyl (instead of phenyl) N/A Less hydrophobic; altered steric effects

Physicochemical and Spectral Properties

Solubility and Stability
  • The phenyl group in the target compound increases hydrophobicity, reducing aqueous solubility compared to non-phenyl analogues like 3-(4-piperidinyl)oxazolidin-2-one HCl. However, the hydrochloride salt counteracts this by improving polar solvent compatibility .
NMR Spectral Analysis

As demonstrated in studies of analogous oxazolidinones (Figure 6 in ), the phenyl group induces distinct ¹H NMR chemical shifts in regions corresponding to protons near the substituent (e.g., aromatic protons at 7.2–7.4 ppm). Non-phenyl analogues show upfield shifts in these regions due to the absence of aromatic ring currents. Piperidine protons (δ 2.5–3.5 ppm) remain similar across compounds, confirming structural conservation of the piperidine moiety .

Biological Activity

(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound is classified as an oxazolidinone, characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of a piperidine ring and a phenyl group enhances its structural diversity, which is crucial for its pharmacological properties. The hydrochloride form increases its solubility in water, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity . This activity is particularly notable against resistant bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve the inhibition of protein synthesis in bacteria, similar to other compounds within the oxazolidinone class .

Table 1: Antimicrobial Activity Overview

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity
Methicillin-resistant Staphylococcus aureus (MRSA)Significant inhibition

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects . In vitro studies suggest that compounds with oxazolidinone scaffolds can modulate cellular pathways involved in inflammation. This broadens the therapeutic applications of the compound beyond antibiotic use .

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with specific molecular targets such as neurotransmitter receptors. This interaction may influence signal transduction pathways, thereby altering cellular responses . The compound's unique structural features allow it to bind selectively to these targets, making it a valuable candidate for further neuropharmacological research.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antiviral Activity : Research on similar piperidine derivatives has demonstrated antiviral properties against HIV and other viruses. For instance, derivatives tested showed moderate protection against CVB-2 and HSV-1 .
  • Cytotoxicity Studies : In vitro assessments have indicated varying levels of cytotoxicity among related compounds, with some derivatives exhibiting significant cytotoxic effects in cancer cell lines .
  • Neuropharmacological Applications : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its ability to modulate receptor activity could lead to advancements in therapies for conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity Type Description Findings
AntimicrobialEffective against resistant bacteriaSignificant inhibition observed
Anti-inflammatoryModulation of inflammatory pathwaysPotential therapeutic applications
AntiviralModerate activity against selected virusesSimilar derivatives showed efficacy
CytotoxicityVariable effects in cancer cell linesSome derivatives highly cytotoxic

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling piperidine derivatives with oxazolidinone precursors under basic conditions. For example, similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using dichloromethane and sodium hydroxide for deprotonation, followed by purification via column chromatography . Key parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (room temperature to 60°C), and stoichiometric ratios of reactants. Yield optimization may require iterative adjustments to reaction time and catalyst loading.

Q. How should researchers characterize the structural and stereochemical purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for single-crystal structure determination, which refines atomic coordinates and confirms stereochemistry .
  • Spectroscopy :
  • NMR : Compare 1H^1H- and 13C^13C-NMR spectra with computational predictions (e.g., using Gaussian or ACD/Labs) to verify the (R)-configuration and absence of diastereomers.
  • HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomeric impurities .
  • Mass spectrometry : Confirm molecular weight (C14_{14}H19_{19}ClN2_{2}O2_{2}, MW 294.77) via high-resolution ESI-MS .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard Mitigation : The compound is a lachrymator and irritant to eyes/respiratory systems. Use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers at 2–8°C .
  • Emergency Response :
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid releasing HCl gas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurological targets?

  • Methodological Answer :

  • Analog Design : Introduce substituents to the phenyl or piperidine moieties (e.g., fluorination at the 4-position of phenyl to enhance blood-brain barrier penetration) .
  • Biological Assays : Test binding affinity to σ-1 receptors or 5-HT3_3 channels using radioligand displacement assays (e.g., 3H^3H-ifenprodil competition) .
  • Data Correlation : Use multivariate analysis (e.g., partial least squares regression) to link structural descriptors (logP, PSA) with IC50_{50} values.

Q. What analytical strategies resolve contradictions in pharmacological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, HEK293 vs. CHO cells may express receptor isoforms differently .
  • Statistical Validation : Apply Grubbs’ test to identify outliers in replicate measurements.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to calculate weighted mean IC50_{50} values.

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use QikProp (Schrödinger) to estimate CYP450 inhibition, hERG binding, and bioavailability. For instance, a PSA < 90 Å2^2 correlates with high intestinal absorption .
  • Molecular Dynamics : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify susceptible metabolic sites (e.g., piperidine N-demethylation) .

Q. What advanced techniques are used for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., des-chloro byproducts) with a detection limit of 0.1% using a C18 column and 0.1% formic acid gradient .
  • NMR Relaxometry : Quantify residual solvents (e.g., dichloromethane) via 1H^1H-NMR T1_1 relaxation times.
  • Table : Common impurities and their sources:
ImpuritySourceMitigation Strategy
Des-piperidine analog Acidic hydrolysis during workupNeutralize reaction mixture
Oxazolidinone dimer Excess coupling reagentReduce EDCI/HOBt stoichiometry

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Reactant of Route 2
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

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